2-Propynoic acid, 3-(4-quinolinyl)-
Description
2-Propynoic acid, 3-(4-quinolinyl)-, is a propynoic acid derivative featuring a quinoline substituent at the C3 position. The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, imparts unique electronic and steric properties to the compound. Quinoline derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties, due to their planar aromatic systems that facilitate intercalation or binding interactions .
The propynoic acid backbone (HC≡C–COOH) introduces a highly reactive alkyne group, enabling click chemistry or further functionalization. The combination of this acidic group with the electron-rich quinoline ring likely influences solubility, stability, and reactivity compared to simpler aryl-substituted propynoic acids.
Properties
CAS No. |
62484-51-9 |
|---|---|
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-quinolin-4-ylprop-2-ynoic acid |
InChI |
InChI=1S/C12H7NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,(H,14,15) |
InChI Key |
PHBZCZNWQYXDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 3-(4-quinolinyl)- typically involves the reaction of quinoline derivatives with propynoic acid under specific conditions. One common method includes the use of catalysts to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions often involve controlled temperatures and pressures to optimize the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, 3-(4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Propynoic acid, 3-(4-quinolinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Propynoic acid, 3-(4-quinolinyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 4-quinolinyl group in the target compound introduces a larger, planar aromatic system compared to phenyl or pyridinyl substituents. Electron-withdrawing groups (e.g., fluorine in ) increase acidity of the propynoic acid (pKa ~1.5–2.5), whereas electron-donating groups (e.g., methoxy in ) reduce acidity. The quinolinyl group, being moderately electron-withdrawing, likely positions the compound’s pKa between 2.5–3.3. Steric hindrance: The tert-butyl ester in improves stability but reduces reactivity, whereas the smaller methyl/ethyl esters in favor faster hydrolysis or derivatization.
Physicochemical Properties
- Solubility: The quinolinyl group’s hydrophobicity likely reduces aqueous solubility compared to pyridinyl or methoxyphenyl analogs. Esters (e.g., ) exhibit higher lipophilicity, enhancing membrane permeability.
- Thermal Stability: Quinoline’s aromaticity may improve thermal stability. For example, tert-butyl esters decompose at ~305°C, whereas phenyl esters have lower boiling points.
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